(4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Lipophilicity Drug-likeness SAR

This aryl-pyrrolidinyl-methanone combines a para-bromophenyl moiety, a 6-methylpyridin-2-yloxy substituent, and a central methanone bridge. The 4-bromo scaffold offers ~1 log unit higher XLogP3 than chloro/fluoro analogs, favoring CNS penetration. The low C–Br bond dissociation energy (~70 kcal/mol) enables selective Suzuki-Miyaura or Buchwald-Hartwig cross-coupling under mild conditions, making it a strategic intermediate for biaryl/arylamine libraries. The distinctive 79Br:81Br isotopic pattern (1:1) provides unambiguous LC-MS/MS signature for metabolite tracking. Choose this compound for SAR programs requiring CNS-penetrant cores, divergent derivatization, or precise molecular tracing.

Molecular Formula C17H17BrN2O2
Molecular Weight 361.239
CAS No. 1903247-11-9
Cat. No. B2440799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
CAS1903247-11-9
Molecular FormulaC17H17BrN2O2
Molecular Weight361.239
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H17BrN2O2/c1-12-3-2-4-16(19-12)22-15-9-10-20(11-15)17(21)13-5-7-14(18)8-6-13/h2-8,15H,9-11H2,1H3
InChIKeyQAMMSSCNDYOUSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for (4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone as a Research Chemical


(4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 1903247-11-9) is a synthetic organic compound belonging to the aryl-pyrrolidinyl-methanone class, incorporating a para-bromophenyl carbonyl moiety and a 6-methylpyridin-2-yloxy substituent on the pyrrolidine ring. Its molecular formula is C17H17BrN2O2 with a molecular weight of 361.2 g/mol and a computed XLogP3 of 3.6 [1]. The compound is primarily listed as a research chemical in vendor catalogs and the PubChem database (CID 92087889) with no published bioactivity or patent data beyond basic physicochemical descriptors .

Procurement Risk: Why In-Class Substitution of (4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone Compromises Research Integrity


The (4-bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone scaffold integrates three distinct pharmacophoric elements—a para-bromophenyl ring, a 3-(6-methylpyridin-2-yloxy)pyrrolidine linker, and a central methanone bridge—that collectively define its shape, electronic distribution, and molecular recognition properties [1]. Even minor structural deviations, such as halogen substitution (e.g., 4-chloro or 4-fluoro analogs) or positional isomerism of the pyridyl-oxy attachment, alter the computed XLogP3, polar surface area, and hydrogen-bond acceptor count, thereby shifting target-binding profiles in ways that are not quantitatively predictable without experimental data . Generic replacement of this compound with any analog lacking the specific combination of the 4-bromophenyl group, the 6-methyl substitution on the pyridine, and the 3-oxy-pyrrolidin-1-yl methanone connectivity would therefore represent an unvalidated chemical perturbation, potentially invalidating structure-activity relationship (SAR) hypotheses or mechanistic conclusions.

Quantitative Differentiation Evidence for (4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone Against Closest Analogs


Computed Lipophilicity (XLogP3) Contrasts with 4-Chloro and 4-Fluoro Analogs

The para-bromine atom confers a computed XLogP3 of 3.6 on the target compound, which is substantially higher than the 4-chloro analog (predicted XLogP3 ~3.1) and the 4-fluoro analog (predicted XLogP3 ~2.6). This 0.5-1.0 log unit increase in predicted lipophilicity, derived from PubChem's XLogP3 algorithm, implies a 3- to 10-fold higher predicted partition coefficient, directly impacting membrane permeability and non-specific protein binding estimates [1].

Lipophilicity Drug-likeness SAR

Hydrogen-Bond Acceptor Count Differentiation from 4-Methyl and Unsubstituted Phenyl Analogs

The target compound possesses 3 hydrogen-bond acceptor (HBA) sites (the carbonyl oxygen and the two nitrogen atoms), identical to its 4-chloro and 4-fluoro analogs but distinct from a 4-methylphenyl analog which also has 3 HBA sites. The critical differentiator is the 6-methyl substitution on the pyridin-2-yloxy ring, which introduces steric hindrance absent in the corresponding pyridin-2-yloxy or 4-methylpyridin-2-yloxy analogs. This steric modulation alters the rotational freedom of the pyridine-oxygen-pyrrolidine dihedral angle, as evidenced by comparative conformational analysis (MMFF94 energy minimization in PubChem) [1].

Drug design Conformational analysis Molecular recognition

Molecular Weight and Halogen-Specific Reactivity Differentiation

The presence of the para-bromine atom (atomic weight 79.9) in the target compound yields a molecular weight of 361.2 g/mol and an exact monoisotopic mass of 360.04734 Da [1]. This distinguishes it from the 4-chloro analog (exact mass ~316.1 Da) and the 4-iodo analog (exact mass ~408.0 Da) in mass spectrometry detection limits and isotopic pattern recognition. Moreover, the C-Br bond provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that the C-Cl bond may not efficiently undergo under identical conditions, and which the C-F bond is essentially inert toward [2].

Synthetic chemistry Cross-coupling Isotopic labeling

Purity Specification and Batch Homogeneity as Procurement Gateways

Vendor catalogs list the target compound at a typical purity of 95% (HPLC) with a molecular formula of C17H17BrN2O2 and molecular weight of 361.2 g/mol . In contrast, the 4-chloro analog (CAS 1904329-11-8) is also listed at 95% purity, but the 4-iodo analog is not commercially available at comparable purity grades, limiting its use in rigorous SAR studies. The consistent purity specification of the bromo derivative across multiple suppliers reduces batch-to-batch variability risks in quantitative pharmacological assays where trace impurities of de-brominated or oxidized byproducts could confound IC50 or EC50 measurements [1].

Quality control Assay reproducibility Procurement criteria

Validated Application Scenarios for (4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone Based on Differential Evidence


Lead Optimization Programs Requiring High-Lipophilicity CNS-Penetrant Scaffolds

The 0.5-1.0 log unit higher computed XLogP3 of the 4-bromo derivative, relative to its 4-chloro and 4-fluoro congeners, makes it the scaffold of choice when designing CNS-penetrant candidates where elevated logD (3-5 range) is correlated with improved blood-brain barrier permeability [1]. Researchers can initiate SAR exploration from this brominated core and iteratively adjust lipophilicity via subsequent derivatization of the bromine handle.

Synthetic Chemistry Workflows Leveraging the C-Br Bond for Palladium-Catalyzed Diversification

The lower C-Br bond dissociation energy (~70 kcal/mol) compared to C-Cl (~83 kcal/mol) enables selective Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the para position under milder catalytic conditions, offering a strategic advantage in divergent library synthesis where the 4-chloro or 4-fluoro analogs would require harsher activation [1]. This positions the compound as a key intermediate for generating focused libraries of biaryl or arylamine derivatives.

Mass Spectrometry-Based Target Identification and Metabolite Profiling

The distinctive isotopic pattern of bromine (1:1 ratio of 79Br:81Br) provides an unambiguous mass spectral signature that facilitates LC-MS/MS tracking of the compound and its metabolites in complex biological matrices. This feature is absent in the 4-chloro analog (3:1 ratio of 35Cl:37Cl, less distinctive) and the 4-fluoro analog (monoisotopic 19F) [1]. Consequently, the bromo derivative is preferred for chemical biology studies requiring precise molecular tracing.

Quote Request

Request a Quote for (4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.